Methyl thiolane-2-carboxylate
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Overview
Description
Methyl thiolane-2-carboxylate is a sulfur-containing heterocyclic compound It is part of the thiolane family, which is characterized by a five-membered ring structure containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl thiolane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl thioglycolate with a suitable halogenated compound under basic conditions. For example, the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl thiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiolane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiolane ring.
Scientific Research Applications
Methyl thiolane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of materials with specific properties, such as corrosion inhibitors and organic semiconductors
Mechanism of Action
The mechanism of action of methyl thiolane-2-carboxylate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Methyl thiolane-2-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a sulfur atom in a five-membered ring but differ in their chemical properties and applications.
Thiazole derivatives: These compounds contain both sulfur and nitrogen atoms in a five-membered ring and have distinct biological activities.
Furan derivatives: These compounds contain an oxygen atom in a five-membered ring and are used in different applications compared to thiolane derivatives
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable building block for the synthesis of more complex molecules. Further research into its properties and applications may uncover new uses for this compound in various fields.
Properties
IUPAC Name |
methyl thiolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRIQGQBXUQQID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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